3-(2-iodoethyl)-3-methyl-3H-diazirine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-iodoethyl)-3-methyldiazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRDPWXYBAEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Activation and Mechanistic Studies of 3 2 Iodoethyl 3 Methyl 3h Diazirine
UV-Induced Photolysis and Energy Requirements
The defining characteristic of 3-(2-iodoethyl)-3-methyl-3H-diazirine is its ability to undergo photolysis upon exposure to ultraviolet (UV) light. axispharm.com This process involves the absorption of a photon, which elevates the molecule to an electronically excited state. The energy of the UV light provides the necessary activation energy to induce the cleavage of the carbon-nitrogen bonds within the strained diazirine ring, leading to the extrusion of a molecule of dinitrogen (N₂). wikipedia.orgprinceton.edu
The typical wavelength range for activating diazirines is between 350 and 380 nm. rsc.org This relatively long wavelength is advantageous in many experimental contexts, particularly in biological systems, as it minimizes potential damage to other molecules. rsc.org The photolytic process is generally efficient, leading to the formation of a highly reactive carbene intermediate. axispharm.com
The energy landscape of diazirine photolysis reveals that the dissociation to form a carbene and nitrogen is an energetically favorable process. For the parent 3,3H-diazirine, the dissociation limit to form singlet methylene (B1212753) and N₂ is calculated to be approximately 24.5 to 25.5 kcal/mol. nasa.gov While specific energy requirements for this compound are not extensively detailed in the provided search results, the general principles of diazirine photochemistry apply. The substituents on the diazirine ring can influence the precise energy requirements and the efficiency of the photolytic cleavage.
Generation and Reactivity of Carbene Intermediates
Upon photolysis, this compound generates a highly reactive carbene intermediate, specifically 1-iodo-2-methylpropan-2-ylidene. axispharm.com Carbenes are neutral species containing a divalent carbon atom with two unshared electrons. Their high reactivity stems from the electron-deficient nature of the carbene carbon, which readily participates in a variety of chemical reactions. wikipedia.orgprinceton.edu
The generation of this carbene is a key step that enables the use of this compound as a photo-crosslinking agent. axispharm.com The carbene can form covalent bonds with neighboring molecules through insertion into various chemical bonds. rsc.org
Spin States of Generated Carbenes (Singlet vs. Triplet)
The two unshared electrons of a carbene can have either paired or unpaired spins, leading to two different electronic spin states: singlet and triplet. In a singlet carbene, the electrons are spin-paired in the same orbital, leaving an empty p-orbital. In a triplet carbene, the electrons have parallel spins and reside in different orbitals. rsc.org
The spin state of the generated carbene is influenced by the substituents on the diazirine precursor. wikipedia.org Computational studies on the parent 3H-diazirine and diazomethane (B1218177) indicate that photoexcitation to the first excited singlet state (S₁) leads to the formation of the carbene in its lowest singlet state on a very short timescale (approximately 100 femtoseconds). nih.gov Excitation to the second excited singlet state (S₂) can also produce the excited singlet carbene. nih.gov
Generally, diazirines are known to primarily generate singlet carbenes upon photolysis. rsc.org These singlet carbenes are highly reactive and can undergo direct insertion into various chemical bonds. While intersystem crossing (ISC) from the singlet to the triplet state can occur, the reactivity of the initially formed singlet carbene often dominates. rsc.org
Lifetime and Quenching of Carbene Species in Various Environments
Carbenes are transient species with very short lifetimes. The lifetime of a carbene generated from a diazirine is typically on the order of picoseconds to nanoseconds. researchgate.net This short lifetime is a significant advantage in applications like photoaffinity labeling, as it ensures that the carbene reacts in the immediate vicinity of its generation, minimizing off-target labeling. princeton.eduresearchgate.net
A primary quenching pathway for carbenes, especially in aqueous environments, is the reaction with water. wikipedia.orgresearchgate.net This reaction leads to the scavenging of the reactive species and can reduce the efficiency of crosslinking to target molecules. rsc.orgresearchgate.net The quenching process can occur through both collisional (dynamic) and static mechanisms, where the quencher deactivates the excited state fluorophore (or in this case, the carbene precursor) upon contact or by forming a non-reactive complex, respectively. libretexts.org
Carbene Insertion Reactions into C-H, N-H, O-H, and X-H Bonds
The hallmark of carbene reactivity is its ability to insert into a wide range of chemical bonds. The carbene generated from this compound can readily insert into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. wikipedia.orgrsc.org This indiscriminate reactivity is a key feature that makes diazirines effective photo-crosslinking agents. bohrium.com
The insertion into these bonds is a powerful tool for covalently modifying other molecules, such as proteins and nucleic acids. axispharm.com This allows for the mapping of molecular interactions and the identification of binding partners. princeton.edu The insertion reactions are generally considered to be concerted processes, particularly for singlet carbenes. snnu.edu.cn
Formation and Role of Diazo Intermediates
In addition to direct photolysis to a carbene and nitrogen, diazirines can undergo a competing photochemical reaction: photoisomerization to their linear diazo isomers. rsc.orgbohrium.com For this compound, this would result in the formation of 1-diazo-2-iodo-2-methylpropane.
Diazo compounds are also precursors to carbenes, but their formation from diazirines represents an alternative mechanistic pathway. rsc.orgbohrium.com The diazo intermediate can then be further photolyzed or thermally decomposed to generate the same carbene, albeit through a different route. rsc.org The formation of the diazo isomer can sometimes account for a significant portion of the photoreaction, with reports of over 30% conversion. rsc.org
Photoisomerization Pathways of Diazirines to Diazo Compounds
The photoisomerization of a diazirine to a diazo compound is a valence isomerization process. bohrium.com This transformation is often initiated by the absorption of light, similar to the direct photolysis pathway. The wavelength of the irradiating light can influence the relative quantum yields of isomerization versus nitrogen elimination. bohrium.com In some cases, longer wavelength irradiation favors the formation of the diazo isomer, while shorter wavelength UV light tends to promote the direct extrusion of nitrogen. bohrium.comrsc.org
Computational studies have shown that diazirines and their corresponding diazo isomers are interconnected on their potential energy surfaces. nih.gov This means that upon photoexcitation, the molecule can navigate through different electronic states and geometric configurations that lead to either the carbene or the diazo compound. nih.govbohrium.com The specific substituents on the diazirine ring play a crucial role in determining the preferred photochemical pathway. bohrium.com
Mechanistic Differences Between Alkyl and Aryl Diazirines in Intermediate Formation
Significant mechanistic distinctions exist between the photolysis of alkyl and aryl diazirines, primarily concerning the nature and reactivity of the intermediates formed. The substituents attached to the diazirine carbon atom fundamentally influence whether the reaction proceeds predominantly through a carbene or a diazo intermediate. harvard.edunih.gov
Alkyl Diazirines , such as this compound, primarily proceed through a reactive diazo intermediate upon photolysis. nih.govnih.gov Recent studies have revealed a two-step mechanism involving the sequential generation of a diazo intermediate, which then may absorb a second photon to form the carbene. nih.govspringernature.com This diazo intermediate is electrophilic and exhibits a pronounced preference for reacting with acidic residues, such as glutamic acid and aspartic acid, in biological contexts. harvard.edunih.gov This reactivity is pH-dependent and leads to the preferential labeling of acidic proteins or those located in membranes. harvard.edursc.org The diazo intermediate can be protonated at neutral pH to form a reactive diazonium ion, which acts as an alkylating agent. rsc.orgnih.gov
Aryl Diazirines , particularly those with electron-withdrawing trifluoromethyl groups (aryl-trifluorodiazirines), display a different mechanistic profile. Their photolysis predominantly generates a carbene intermediate directly. harvard.edunih.gov The resulting aryl diazo intermediates are more electronically stabilized and considered less reactive towards nucleophiles compared to their alkyl counterparts. nih.govsemanticscholar.org Consequently, the labeling patterns of aryl diazirines reflect reactions characteristic of a carbene, which are less selective and can insert into a wider range of chemical bonds, including C-H and N-H bonds. nih.govnih.gov
| Feature | Alkyl Diazirines | Aryl Diazirines |
| Primary Intermediate | Diazo Compound nih.govnih.govspringernature.com | Carbene harvard.edunih.gov |
| Reaction Pathway | Often a sequential, two-step process (Diazirine → Diazo → Carbene) nih.gov | Primarily a direct process (Diazirine → Carbene) harvard.edu |
| Intermediate Reactivity | Diazo is electrophilic; reacts with acidic residues harvard.edursc.org | Carbene is highly reactive and less selective nih.govresearchgate.net |
| pH Dependence | Labeling is often pH-dependent harvard.edunih.gov | Labeling shows less pH dependence |
Factors Influencing Carbene/Diazo Partitioning
The partitioning between the formation of a carbene and a diazo compound from a diazirine precursor is a critical factor that dictates the subsequent chemical reactivity. This balance is influenced by several factors, including the molecular structure of the diazirine and the external reaction conditions.
One of the primary determinants is the substitution on the diazirine ring. As noted, alkyl diazirines have a greater propensity to form a diazo intermediate, which can be a long-lived species relative to the carbene. nih.govsemanticscholar.org In contrast, aryl diazirines, and especially aryl-trifluoromethyl diazirines, tend to favor the direct formation of a carbene, minimizing the role of the diazo intermediate in intermolecular reactions. semanticscholar.orgresearchgate.net
The structural constraint of the diazirine also plays a role. Studies comparing 'linear' dialkyldiazirines with spirocyclic ones (like cyclobutanediazirines) have shown mechanistic divergences. rsc.org Photolysis of linear diazirines produces both diazo and carbene intermediates, with bimolecular reactions largely attributed to the alkylation chemistry of the diazo-derived species. rsc.orgrsc.org Conversely, cyclobutanediazirine photolysis proceeds with minimal formation of diazo intermediates, favoring carbene chemistry. rsc.org
External parameters such as light intensity can also be tuned to influence the partitioning. For alkyl diazirines that follow a sequential mechanism, modulating the optical power density and irradiation time can enhance selectivity. nih.gov Lower light intensity and shorter duration can favor reactions of the initially formed diazo intermediate, while prolonged or high-intensity irradiation promotes the formation of the carbene. nih.gov
Influence of Substituents on Photoreactivity and Intermediate Selectivity
Substituents on the 3-position of the diazirine ring exert profound control over the molecule's stability, photoreactivity, and the selective generation of intermediates. electronicsandbooks.comnih.gov
Alkyl vs. Aryl Groups: As established, alkyl groups tend to promote the formation of reactive diazo intermediates. nih.govharvard.edu Aryl groups, on the other hand, facilitate more direct carbene formation. harvard.edunih.gov
Trifluoromethyl (CF3) Group: The introduction of a CF3 group, particularly in aryl diazirines, significantly enhances the stability of the diazirine. semanticscholar.orgnih.gov This electron-withdrawing group stabilizes the resulting carbene and concurrently reduces the electrophilic reactivity of the corresponding diazo isomer, rendering it essentially unreactive under typical photolysis conditions. semanticscholar.orgresearchgate.net This effect helps to ensure that the observed reactivity stems almost exclusively from the carbene.
Electron-donating vs. Electron-withdrawing Groups: Electron-donating substituents can stabilize the singlet state of the resulting carbene. wikipedia.org Conversely, electron-withdrawing groups can influence the carbene's spin state and reactivity. researchgate.net
Heteroaromatic Substituents: The incorporation of heteroaromatic rings, such as pyridine (B92270) or pyrimidine, into the diazirine structure has been shown to improve properties like ambient light stability and aqueous solubility. nih.gov These modifications are advantageous for applications in biological systems without fundamentally altering the photo-activation mechanism. nih.gov
Halogens: The presence of halogens also impacts the photochemistry. Studies on bromophenyl, chlorophenyl, and fluorophenyl diazirines show that the decay of the excited state and formation of the carbene occur on an ultrafast timescale. researchgate.net
Advanced Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of the complex and often fleeting events during diazirine photolysis requires sophisticated analytical methods capable of detecting short-lived intermediates and monitoring reaction kinetics in real-time.
Ultrafast laser flash photolysis is a powerful technique for investigating the dynamics of photochemical reactions on extremely short timescales, from femtoseconds to nanoseconds. researchgate.netunimelb.edu.au By using a short laser pulse to initiate the reaction (pump pulse) and a second light pulse to probe the changes in absorption, researchers can directly observe the formation and decay of transient species like excited states, carbenes, and diazo compounds. researchgate.netunimelb.edu.au
Studies on aryldiazirines using this technique have successfully captured the formation of both singlet carbenes and diazo compounds, revealing that these processes can occur within a few picoseconds of the laser pulse. researchgate.netresearchgate.net This method provides critical data on the lifetimes of excited states and the kinetics of intermediate formation, which are essential for building accurate mechanistic models. electronicsandbooks.comresearchgate.net
To overcome the challenge of identifying intermediates in complex reaction mixtures, researchers have developed systems that couple the photoreaction setup directly with analytical instruments for real-time monitoring. nih.gov
In-line Mass Spectrometry (MS) allows for the continuous monitoring of reactants and products as the photoreaction proceeds. nih.govpku.edu.cn This has been instrumental in dissecting the photolysis mechanism of alkyl diazirines, providing kinetic data that helped to exclude certain mechanistic models and support a sequential pathway involving diazo and carbene intermediates. nih.govspringernature.com
In-line Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural information about the species present during the reaction. nih.gov It has been successfully used to detect the characteristic signals of diazo intermediates formed during the irradiation of alkyl diazirines. nih.gov Furthermore, advanced techniques like hyperpolarized NMR have enabled the detection and full characterization of highly unstable and short-lived diazo compounds that are otherwise invisible to standard NMR spectroscopy. nih.govacs.org The combination of photolysis with hyperpolarized NMR has confirmed that the formation of the diazo compound occurs alongside the generation of the carbene and N2. acs.org
Simultaneously, the formation of intermediates can often be observed by the appearance of new absorption bands. For instance, the photochemical rearrangement of a diazirine to its linear diazo isomer can lead to an increase in absorbance at different wavelengths. nih.gov By monitoring these spectral changes over time, one can obtain kinetic data on both the decay of the starting material and the formation and subsequent reaction of the diazo intermediate. nih.gov
| Technique | Timescale | Information Obtained | Key Findings for Diazirines |
| Ultrafast Laser Flash Photolysis | Femtoseconds - Milliseconds researchgate.netunimelb.edu.au | Excited state lifetimes, rates of intermediate formation. researchgate.net | Direct observation of carbene and diazo formation on a picosecond timescale. researchgate.netresearchgate.net |
| In-line MS | Real-time (Seconds - Minutes) nih.gov | Reaction kinetics, identification of stable products. nih.govspringernature.com | Confirmed sequential generation of diazo and carbene intermediates for alkyl diazirines. nih.govpku.edu.cn |
| In-line/Hyperpolarized NMR | Real-time (Seconds - Minutes) nih.govnih.gov | Structural characterization of intermediates, reaction kinetics. nih.govacs.org | Direct detection and characterization of unstable diazo intermediates. nih.govacs.org |
| UV-Vis Spectroscopy | Real-time (Seconds - Minutes) nih.gov | Rate of diazirine consumption, detection of absorbing intermediates. nih.govresearchgate.net | Monitored disappearance of diazirine (~350 nm) and appearance of diazo isomer. nih.gov |
Applications in Chemical Biology and Proteomics Research
Photoaffinity Labeling (PAL) for Interrogating Molecular Interactions
Photoaffinity labeling (PAL) is a robust method for identifying and characterizing interactions between small molecules and proteins, as well as between different proteins. nih.gov This technique utilizes photo-reactive probes, such as those containing a diazirine group, to capture and covalently link interacting molecules upon activation by light. nih.govnih.gov The diazirine moiety in 3-(2-iodoethyl)-3-methyl-3H-diazirine serves as a compact and efficient photo-reactive group. axispharm.comthermofisher.com
Upon irradiation with UV light, typically around 350-365 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. axispharm.comresearchgate.netnih.gov This carbene can then rapidly and non-specifically insert into nearby chemical bonds, including the C-H, N-H, and O-H bonds found in amino acid residues of proteins. thermofisher.comnih.gov This forms a stable, covalent cross-link between the probe and its interacting partner. nih.gov The small size of the diazirine group is advantageous as it minimizes steric hindrance that could otherwise interfere with the natural interaction being studied. researchgate.net
The general mechanism of photoaffinity labeling with a diazirine-containing probe can be summarized as follows:
Incubation: The photo-affinity probe, containing the diazirine group and often a reporter tag (like a fluorescent dye or biotin), is incubated with the biological sample, allowing it to bind to its target protein(s). nih.govbeilstein-journals.org
Photoactivation: The sample is irradiated with UV light, triggering the conversion of the diazirine to the reactive carbene. axispharm.comnih.gov
Covalent Cross-linking: The carbene intermediate reacts with proximal amino acid residues on the target protein, forming a permanent covalent bond. nih.gov
Detection and Analysis: The now covalently labeled protein can be detected and identified using various analytical techniques, such as mass spectrometry. nih.govnih.gov
The iodine atom present in this compound can also be utilized as a radiolabel for tracking the molecule and its interactions within a biological system. axispharm.com
Studying Protein-Ligand Interactions and Binding Site Identification
A primary application of this compound is in the detailed study of protein-ligand interactions. By incorporating this photo-cross-linker into a ligand of interest, researchers can permanently "trap" the ligand in its binding site on the target protein. nih.gov Subsequent analysis, often involving enzymatic digestion of the protein followed by mass spectrometry, allows for the precise identification of the amino acid residues that were cross-linked. nih.gov This information is invaluable for mapping the binding site of the ligand, providing insights into the molecular basis of its affinity and specificity. nih.gov
For instance, diazirine-based photoaffinity probes have been successfully used to identify the binding sites of various small molecules, including drugs and metabolites, on their respective protein targets. nih.govnih.gov This knowledge is crucial for understanding the mechanism of action of these molecules and for the rational design of new therapeutic agents.
Mapping Protein-Protein Interactions (PPIs) in Complex Biological Systems
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. nih.gov this compound, when incorporated into a protein of interest, can be used to identify its interacting partners. nih.gov When a protein carrying the diazirine probe is in close proximity to another protein, photoactivation can lead to cross-linking between the two. The resulting covalently linked protein complex can then be isolated and the interacting partner identified through techniques like mass spectrometry. nih.gov
This approach is particularly useful for capturing transient or weak interactions that are often difficult to detect using other methods like co-immunoprecipitation. princeton.edu The ability to "freeze" these interactions allows for a more comprehensive mapping of the cellular interactome.
Elucidating Protein Structure and Function through Photo-Cross-linking
Photo-cross-linking with reagents like this compound can provide valuable information about the three-dimensional structure of proteins and protein complexes. By introducing the diazirine moiety at specific sites within a protein, researchers can identify regions that are in close spatial proximity in the folded protein. nih.gov This provides distance constraints that can be used to refine computational models of protein structure.
Furthermore, by observing how cross-linking patterns change under different conditions (e.g., in the presence or absence of a ligand), it is possible to gain insights into conformational changes that are important for protein function. nih.gov
Probing Protein Conformation and Microenvironment
The reactivity of the carbene generated from the diazirine is sensitive to its immediate microenvironment. nih.gov This property can be exploited to probe the local environment within a protein. For example, the accessibility of the diazirine to solvent molecules versus its proximity to hydrophobic or hydrophilic amino acid residues can influence the cross-linking products. By analyzing these products, researchers can infer details about the protein's conformation and the nature of the microenvironment at the site of the probe. axispharm.com
Identification of Unknown Protein Targets of Small Molecules
A significant challenge in drug discovery and chemical biology is the identification of the cellular targets of bioactive small molecules. nih.gov Photoaffinity labeling with probes derived from this compound offers a powerful solution to this problem. nih.govnih.gov By attaching this photo-reactive group to a bioactive small molecule, a probe is created that can be used to "fish out" its protein targets from a complex cellular lysate. nih.gov
A typical workflow for identifying the unknown protein targets of a small molecule using a this compound-based probe involves the following steps:
Probe Synthesis: The small molecule of interest is chemically modified to incorporate the this compound moiety and often an affinity tag, such as biotin (B1667282) or an alkyne group for click chemistry. nih.gov
Labeling: The probe is incubated with a complex biological sample, such as a cell lysate or even live cells, to allow it to bind to its target protein(s). nih.gov This is followed by UV irradiation to induce covalent cross-linking. nih.gov
Enrichment: The covalently labeled proteins are then enriched and isolated from the rest of the proteome. nih.gov If the probe contains a biotin tag, this is typically achieved using streptavidin-coated beads. princeton.edu If an alkyne tag is used, a biotin or fluorescent reporter can be attached via a "click" reaction, followed by affinity purification or visualization. nih.gov
Analysis: The enriched proteins are identified using mass spectrometry-based proteomics. The identified proteins are then validated as true targets of the original small molecule. nih.govnih.gov
This workflow has been successfully applied to identify the targets of a wide range of small molecules, providing crucial insights into their biological functions and mechanisms of action. nih.govnih.gov
Interactive Data Table
| Application | Technique | Key Information Obtained | Example Research Area |
|---|---|---|---|
| Protein-Ligand Interactions | Photoaffinity Labeling (PAL) | Binding site identification, ligand affinity | Drug discovery, metabolomics |
| Protein-Protein Interactions (PPIs) | Photo-Cross-linking | Identification of interacting partners, mapping interaction interfaces | Signal transduction, cellular networks |
| Protein Structure and Function | Photo-Cross-linking | Distance constraints for structural modeling, conformational changes | Structural biology, enzyme kinetics |
| Protein Conformation and Microenvironment | Photoaffinity Labeling (PAL) | Information on local protein environment (hydrophobicity, etc.) | Protein folding and dynamics |
| Target Identification | Photoaffinity Labeling (PAL) with Enrichment | Identification of unknown protein targets of small molecules | Chemical genetics, drug development |
Role of Structure-Activity Relationships (SAR) in Probe Design
The choice of the diazirine itself—alkyl or aryl—is a critical design consideration. Alkyl diazirines, like this compound, have been shown to preferentially label acidic amino acids (aspartic acid and glutamic acid) in a pH-dependent manner. nih.gov This preference is attributed to the formation of a reactive alkyl diazo intermediate, which can be protonated by acidic residues before crosslinking. nih.govharvard.edu In contrast, aryl-fluorodiazirines tend to react more indiscriminately through a carbene intermediate. nih.govharvard.edu This understanding allows researchers to select or design a probe based on the expected environment of the target interaction site.
Furthermore, the linker connecting the diazirine photophore to a molecule of interest or an affinity tag can be modified to optimize probe properties. nih.gov Factors such as the linker's length, rigidity, and hydrophobicity can influence the probe's binding affinity and the efficiency of the crosslinking reaction. nih.govresearchgate.net For instance, incorporating a fluorophore like quercetin (B1663063) into the diazirine probe can create a dual-function tool to both confirm binding affinity and covalently capture interacting partners. researchgate.net Systematic evaluation of these structural features is crucial for developing probes with reduced labeling bias and enhanced efficacy for specific applications, such as surveying the membrane proteome. harvard.edu
Chemical Proteomics and Interactome Mapping
Chemical proteomics aims to identify and characterize protein interactions on a global scale, a process known as interactome mapping. princeton.edu Diazirine-based crosslinkers, including this compound, are central to these efforts. axispharm.com By attaching this photo-crosslinker to a small molecule, drug, or metabolite, researchers can "fish" for its protein targets within a complex biological sample like a cell lysate. nih.govchemrxiv.org Upon UV irradiation, the probe covalently links to its binding partners, which can then be isolated and identified using mass spectrometry. chemrxiv.org
The development of sophisticated, multifunctional probes has advanced this field significantly. The Silyl (B83357) Ether Enables Chemoproteomic Interaction and Target Engagement (SEE-CITE) approach, for example, uses a fully functionalized, chemically cleavable diazirine crosslinking handle. chemrxiv.org This design allows for the easy release of the captured protein from the bulky probe molecule prior to mass spectrometry analysis, improving the identification of the precise crosslinking site. chemrxiv.org
| Probe Type | Reactive Intermediate | Activation | Key Feature | Reference |
| Alkyl Diazirine | Carbene / Diazo | UV Light (~350 nm) | pH-dependent reactivity, preference for acidic residues. nih.gov | nih.govharvard.edu |
| Aryl Diazirine | Carbene | UV Light (~350 nm) | More non-specific insertion, less pH-dependent. nih.govnih.gov | nih.govnih.gov |
| Benzophenone | Diradical | UV Light (~350 nm) | More stable than carbenes, less reactive with water. nih.gov | nih.gov |
Proteome-Wide Analysis of Crosslinking Patterns
Crosslinking mass spectrometry (XL-MS) is a powerful technique for obtaining structural information about protein complexes on a proteome-wide scale. nih.govbiorxiv.org The use of diazirine-based crosslinkers has become integral to these large-scale studies. nih.gov Heterobifunctional crosslinkers containing a diazirine for photo-activation and another reactive group (like an N-hydroxysuccinimide ester) for amine coupling can be applied directly to living cells (in cellulo). nih.gov
These studies generate vast datasets of cross-linked peptides, providing a snapshot of the protein interaction network within its native environment. nih.govnih.gov Advanced analytical strategies are required to interpret these complex datasets. For example, the development of MS-cleavable crosslinkers and specialized data analysis software, such as XlinkX, allows for the high-confidence identification of thousands of unique cross-links from a single experiment in human cell lysates. nih.govuu.nl This approach not only identifies which proteins interact but can also provide residue-level resolution on the interaction interfaces, offering valuable insights into the architecture of large macromolecular assemblies. nih.govuu.nl
Use in Drug Discovery for Molecular Target Identification
A critical step in drug discovery is the identification of the molecular target(s) through which a bioactive small molecule exerts its effects. nih.gov Photoaffinity labeling with diazirine-based probes is a key technology for this purpose. nih.govchemrxiv.org By synthesizing an analog of a drug candidate that incorporates a diazirine photophore and an enrichment handle (like biotin), researchers can covalently label its protein targets in a complex biological milieu. nih.gov
This strategy has been successfully used to identify the targets of natural products and approved drugs. nih.govnih.gov For example, the SEE-CITE approach was benchmarked using analogs of the FDA-approved kinase inhibitors dasatinib (B193332) and asciminib, successfully identifying both known and previously unknown binding sites. chemrxiv.org This ability to deconvolute the targets of a compound is essential for understanding its mechanism of action, predicting potential off-target effects, and validating it as a therapeutic lead. nih.gov
Applications in Nucleic Acid Research
The utility of this compound and related diazirine compounds extends to the study of nucleic acids and their interactions. The reactive carbene generated upon photolysis can efficiently cross-link to both proteins and nucleic acids, making it a powerful tool for investigating the intricate interplay between these biomolecules. axispharm.comresearchgate.net
Studying Protein-DNA/RNA Interactions
Understanding how proteins interact with DNA and RNA is fundamental to deciphering the mechanisms of gene regulation, DNA repair, and other essential cellular processes. Diazirine-based photo-crosslinking offers a method to capture these interactions with high spatial and temporal resolution. researchgate.netnih.gov
The compound this compound has been used as a precursor in the synthesis of photo-cross-linking probes designed to be incorporated into DNA strands. researchgate.net These modified DNA probes can be used to map protein-DNA interaction sites, which is particularly useful for studying interactions that are sensitive to steric hindrance. researchgate.net In a more complex system, diazirine moieties have been site-specifically incorporated into synthetic nucleosomes to covalently trap and identify proteins that mediate chromatin structure and function. nih.gov Similarly, oligonucleotides containing aryl(trifluoromethyl)diazirine have been used to photo-modify DNA-binding proteins like HIV-1 integrase. researchgate.net
| Research Area | Application of Diazirine Probe | Biological Question Addressed | Reference |
| Protein-DNA Interactions | Incorporation into DNA backbone. | Mapping protein binding sites on DNA. | researchgate.net |
| Chromatin Biology | Site-specific placement in synthetic nucleosomes. | Identifying proteins that interact with specific histone modifications. | nih.gov |
| Viral Replication | Attachment to oligonucleotide substrates. | Covalently trapping viral enzymes (e.g., HIV-1 integrase) on their DNA substrate. | researchgate.net |
Site-Specific Modification of Oligonucleotides for Functional Studies
The ability to introduce specific modifications into oligonucleotides at precise locations is crucial for a wide range of functional studies. Diazirine-containing phosphoramidites have been developed for use in automated DNA synthesis, allowing for the routine incorporation of a photo-reactive group at any desired position within an oligonucleotide sequence. researchgate.net
Once incorporated, the diazirine-modified oligonucleotide can be used in photo-crosslinking experiments. For instance, irradiation of a duplex containing an aryl(trifluoromethyl)diazirine-modified strand and its complementary strand leads to efficient interstrand cross-linking. researchgate.net This technique can be used to create stable DNA structures or to probe the mechanisms of DNA repair. While other chemistries exist for creating site-specific interstrand crosslinks, such as using 3-(2-chloroethyl)thymidine, the photo-inducible nature of diazirines offers precise temporal control over the crosslinking reaction. researchgate.netnih.gov This control is a significant advantage for studying dynamic biological processes.
Metabolic Incorporation of Diazirine-Modified Amino Acids
The integration of diazirine-containing unnatural amino acids (UAAs) into proteins represents a significant advancement in studying protein interactions within their native cellular environment. This is achieved by hijacking the cell's natural protein synthesis machinery.
Global protein labeling utilizes diazirine-modified amino acids that are fed to cells and incorporated non-specifically into the proteome. Upon photoactivation, these amino acids cross-link with nearby interacting proteins, lipids, or nucleic acids. Alkyl diazirines, upon photolysis, can form a reactive alkyl diazo intermediate, which shows a preference for labeling acidic amino acids like aspartate and glutamate (B1630785) in a pH-dependent manner. acs.orgnih.govnih.govresearchgate.net This characteristic reactivity can be exploited to survey specific protein microenvironments.
This method allows for a global snapshot of protein interactions across the entire proteome in living cells. The subsequent enrichment and identification of these cross-linked complexes via mass spectrometry provide a comprehensive map of the cellular interactome. Diazirine-based probes are particularly effective for surveying the membrane proteome due to the nature of their reactive intermediates. acs.orgnih.gov The small size of the diazirine group is a key advantage, as it minimizes disruption to the natural structure and function of the protein into which it is incorporated. nih.goviris-biotech.de
A more targeted approach involves the genetic encoding of photoactivatable amino acids. This strategy allows for the site-specific incorporation of a diazirine-containing UAA into a protein of interest at a precise location. nih.govresearchgate.net This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or amber stop codon (e.g., UAG) and inserts the diazirine UAA during protein translation. researchgate.net
This technique offers unparalleled precision for mapping interaction interfaces. By placing the photo-cross-linker at a specific site, researchers can identify direct binding partners with high confidence. nih.gov Studies have demonstrated that diazirine-based UAAs can be introduced into proteins without significantly diminishing their biological activity, such as RNA-binding properties. nih.gov For instance, the use of a diazirine-based unnatural amino acid resulted in a sevenfold increase in RNA-protein cross-linking efficiency compared to conventional methods. nih.gov
Table 1: Comparison of Photoactivatable Moieties for Genetic Encoding
| Feature | Diazirine (e.g., DizPK) | Benzophenone (Bpa) | Aryl Azide (Azi) |
| Reactive Intermediate | Carbene | Diradical | Nitrene |
| Activation Wavelength | ~350-380 nm nih.gov | ~350-360 nm nih.gov | ~350 nm |
| Reactivity | Inserts into C-H, O-H, and other heteroatom-H bonds nih.gov | Inserts into C-H bonds nih.gov | Inserts into C-H and heteroatom-H bonds nih.gov |
| Quenching by Water | Yes nih.gov | No nih.gov | Yes nih.gov |
| Size | Smallest photophore iris-biotech.de | Bulky and hydrophobic nih.gov | Intermediate size |
| Key Advantage | Minimal perturbation to protein structure and function nih.gov | Not quenched by water, suitable for water-exposed systems nih.gov | Broad reactivity |
Development of Multifunctional Chemical Probes
The versatility of the diazirine moiety is fully realized in the design of multifunctional chemical probes. These sophisticated molecules combine several chemical functionalities to enable complex, multi-step experiments for identifying and characterizing protein targets and interactions.
A prominent class of multifunctional probes are trifunctional building blocks that incorporate a photoactivatable group (diazirine), a bioorthogonal handle (alkyne), and a synthetic handle for attachment (like an iodine atom). sigmaaldrich.comsigmaaldrich.com The compound This compound (and its alkyne-containing analog 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine ) is a prime example of a precursor for such probes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comaxispharm.com
These probes are designed for a "plug-and-play" approach in chemical biology:
Synthetic Handle (Iodine): The iodoethyl group serves as a point of attachment, allowing chemists to couple the probe to a ligand, pharmacophore, or other molecule of interest. sigmaaldrich.comsigmaaldrich.com
Photo-cross-linker (Diazirine): Once the probe is bound to its biological target, UV irradiation activates the diazirine, forming a carbene that creates a covalent bond, permanently linking the probe to the target. nih.govaxispharm.com
Bioorthogonal Handle (Alkyne): The alkyne group does not react with biological molecules. It serves as a "click chemistry" handle for downstream applications, such as attaching a fluorescent dye for imaging or a biotin tag for affinity purification and enrichment of the cross-linked protein. sigmaaldrich.comscienceopen.com
This trifunctional design has been instrumental in creating libraries of chemical probes to identify the targets of bioactive small molecules and to validate ligand-receptor interactions. sigmaaldrich.comnih.gov
The concept of orthogonal reactivity is central to the power of multifunctional probes. Each functional group reacts under specific conditions without interfering with the others. The diazirine is activated by UV light, while the alkyne handle is specifically reacted in a subsequent step using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). sigmaaldrich.comscienceopen.com
This orthogonality allows for a sequential workflow:
Binding and Cross-linking: The probe-ligand conjugate is introduced to a biological system (e.g., live cells or cell lysate) to bind its target. UV light is then applied to covalently capture the target protein. nih.gov
Tagging: After cell lysis, an azide-modified reporter tag (e.g., biotin-azide or a fluorescent-azide) is "clicked" onto the alkyne handle of the probe-protein complex. scienceopen.com
Enrichment and Analysis: If a biotin tag was used, the complex can be enriched from the complex cellular lysate using streptavidin beads. The purified proteins are then identified and characterized using mass spectrometry. nih.gov
Studies have shown that alkyl diazirine probes tend to preferentially enrich highly acidic proteins or those embedded in membranes, a bias that can be leveraged in experimental design. nih.govnih.govresearchgate.net
Advanced Research Methodologies
The application of this compound and related probes underpins several advanced research methodologies aimed at elucidating the roles of proteins in health and disease.
Photoaffinity labeling (PAL) combined with quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has emerged as a key technique. scienceopen.com Diazirine-based probes have demonstrated significantly improved photo-cross-linking rates and yields compared to older photoreactive groups like benzophenones, reducing non-specific labeling and potential protein damage from prolonged UV exposure. scienceopen.comresearchgate.net
These methodologies are being used to:
Identify Drug Targets: By attaching a diazirine-alkyne probe to a drug molecule, researchers can identify its direct protein targets in a complex biological system, a critical step in understanding its mechanism of action. unimi.it
Map Protein-Protein Interaction Networks: Genetically encoded diazirine amino acids allow for precise mapping of interaction surfaces between proteins in living cells. nih.gov
Profile Post-Translational Modification (PTM) 'Readers' and 'Erasers': Probes based on modified histone peptides incorporating diazirines are used to capture and identify proteins that bind to specific PTMs ('readers') or enzymes that remove them ('erasers'), providing insight into epigenetic regulation. scienceopen.comresearchgate.net
Chemical Probes for Carbene/Diazomethane (B1218177) Partitioning Studies
The photochemistry of diazirines is complex, proceeding upon UV irradiation through highly reactive intermediates. Upon activation, diazirines can decompose to a carbene and dinitrogen, either directly or via a transient linear diazoalkane isomer. nih.gov The partitioning between these two pathways—direct carbene formation versus isomerization to a diazomethane intermediate—is a critical factor in the outcome of photoaffinity labeling experiments. The specific reactivity of the resulting intermediate dictates the types of bonds formed with target biomolecules.
Alkyl diazirines, such as this compound, have been shown to exhibit reactivity that is characteristic of a reactive alkyl diazo intermediate. semanticscholar.orgnih.gov This is particularly evident in their propensity to preferentially label acidic amino acid residues in a pH-dependent manner. semanticscholar.orgnih.gov The diazo intermediate is susceptible to protonation by acidic residues (e.g., aspartic acid, glutamic acid), which can influence labeling patterns and lead to specific "off-target" labeling profiles. semanticscholar.org
The structure of the diazirine-containing probe influences this partitioning. For instance, studies comparing different alkyl diazirine probes have revealed how factors like steric hindrance and electronic effects can alter the balance between the carbene and diazo pathways. harvard.edu Probes like this compound, with its relatively unhindered alkyl structure, serve as important tools for these mechanistic studies. The iodoethyl group provides a convenient handle for synthesizing a variety of probes to systematically investigate how modifications to the probe structure affect the carbene/diazomethane partitioning and, consequently, the labeling outcomes in complex biological systems. nih.gov Understanding this partitioning is essential for the rational design of photoaffinity probes with improved target specificity and for the accurate interpretation of proteomic data. semanticscholar.orgharvard.edu
| Intermediate | Precursor | Key Characteristics | Resulting Reactions |
| Singlet Carbene | Photoexcited Diazirine | Highly reactive, short-lived | C-H and O-H insertion, addition to π-systems |
| Diazoalkane | Photoexcited Diazirine | Longer-lived, acts as an alkylating agent | Reacts with nucleophiles, particularly acidic residues |
Photo-Immobilization for Affinity Capture and Target Profiling
Identifying the protein targets of bioactive small molecules is a central challenge in chemical biology and drug discovery. nih.govnih.gov Photo-immobilization is a powerful technique that utilizes photoactivatable compounds to covalently attach a small molecule of interest to a solid support, creating an affinity matrix for capturing its binding partners from a cell lysate. nih.gov The diazirine moiety of this compound is ideally suited for this application.
The general workflow involves functionalizing beads or other surfaces with a molecule containing a photoactivatable diazirine group. nih.gov A ligand or natural product is then non-covalently incubated with these beads and, upon UV irradiation, the diazirine generates a reactive carbene that forms a covalent bond with the nearby ligand, effectively "immobilizing" it. nih.govresearchgate.net This bypasses the often-challenging synthesis of a dedicated affinity probe for every small molecule to be tested. nih.gov
The this compound is a trifunctional building block well-suited for creating such photo-immobilization reagents. The diazirine provides the photo-crosslinking capability, while the iodo- group serves as a versatile synthetic handle. This allows for the covalent attachment of the diazirine moiety to a solid support, leaving the diazirine ring available for the subsequent photo-immobilization of a ligand of interest.
A key advantage of this approach is its applicability to unmodified small molecules, even in microgram quantities. nih.gov Researchers have successfully used this diazirine-based photo-immobilization strategy to profile the targets of a diverse range of natural products. nih.gov In one study, 25 out of 31 tested molecules were successfully immobilized, leading to the identification of known protein targets for nine of these compounds. nih.gov This demonstrates the broad utility of the carbene chemistry for creating customized affinity matrices for proteome-wide target deconvolution. nih.govnih.gov
| Step | Description | Key Reagent/Component |
| 1. Surface Functionalization | A solid support (e.g., beads) is derivatized with a diazirine-containing linker. | This compound (as a building block) |
| 2. Ligand Incubation | The small molecule of interest is incubated with the diazirine-functionalized beads. | Unmodified small molecule/natural product |
| 3. Photo-Immobilization | UV irradiation activates the diazirine, which covalently captures the small molecule. | UV Light (approx. 350-360 nm) |
| 4. Affinity Pulldown | The ligand-coated beads are incubated with cell lysate to capture binding proteins. | Cell or tissue lysate |
| 5. Target Identification | Bound proteins are eluted and identified by mass spectrometry. | Quantitative Mass Spectrometry |
Development of Hyperpolarized ¹⁵N₂-Diazirines for Molecular Tagging in Imaging Research
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive diagnostic tool, but it suffers from inherently low sensitivity, particularly for nuclei other than ¹H. nih.govnsf.gov Hyperpolarization techniques can increase the MRI signal by several orders of magnitude, enabling the visualization of metabolic processes in real-time. nih.govnsf.gov ¹⁵N₂-diazirines have emerged as a promising class of molecular tags for hyperpolarized MRI due to their biocompatibility, ease of incorporation into diverse molecules, and the long-lived polarization of the ¹⁵N nucleus. nih.govnsf.govnih.gov
The core of this application lies in enriching the diazirine group with the stable isotope ¹⁵N. The resulting ¹⁵N₂-diazirine can be hyperpolarized using methods like Signal Amplification by Reversible Exchange (SABRE-SHEATH) or dissolution Dynamic Nuclear Polarization (d-DNP). nih.govnsf.gov The this compound scaffold is an excellent precursor for creating such hyperpolarizable probes. The iodoethyl group allows for straightforward chemical modification, enabling the attachment of the ¹⁵N₂-diazirine tag to a wide range of biologically relevant molecules, such as amino acids, sugars, and drugs. nsf.gov
Research has demonstrated that the ¹⁵N₂-diazirine tag itself is sufficient to achieve significant signal enhancements. nih.gov For example, hyperpolarization of a ¹⁵N₂-labeled diazirine using SABRE-SHEATH resulted in a 15,000-fold signal enhancement over the thermal signal. nih.gov Further studies using d-DNP on various ¹⁵N₂-diazirine-labeled compounds have shown even greater enhancements, with some molecules achieving over 250,000-fold signal increases and long spin-lattice relaxation times (T₁), which is crucial for in vivo imaging. nsf.gov The successful hyperpolarization of a ¹⁵N₂-diazirine-containing choline (B1196258) derivative highlights the potential of these tags for biomedical applications. nih.govnih.gov
| Hyperpolarization Method | Key Features | Typical Signal Enhancement | Application Context |
| SABRE-SHEATH | Cost-effective, uses parahydrogen, typically performed in organic solvents. nih.gov | ~15,000-fold for ¹⁵N₂-diazirines. nih.gov | Pre-clinical research, probe development. |
| d-DNP | Used in clinical practice, efficient in aqueous solutions, provides very high polarization. nsf.gov | >100,000-fold for ¹⁵N₂-diazirines. nsf.gov | Clinical and pre-clinical in vivo imaging. |
Challenges and Future Directions in 3 2 Iodoethyl 3 Methyl 3h Diazirine Research
Enhancing Selectivity and Minimizing Non-Specific Labeling
A significant challenge in the application of diazirine-based photo-cross-linkers, including 3-(2-iodoethyl)-3-methyl-3H-diazirine, is the inherent reactivity of the carbene intermediate generated upon photoactivation. This highly reactive species can insert into a wide range of chemical bonds, which, while advantageous for capturing interactions, can also lead to non-specific labeling of biomolecules in the cellular environment. researchgate.netnih.gov
Recent studies have revealed that the photolysis of alkyl diazirines can proceed through a two-step pathway, involving the formation of a diazo intermediate before the carbene. repec.orgresearchgate.net This diazo intermediate exhibits a preference for reacting with acidic residues such as aspartic acid and glutamic acid. researchgate.netacs.orgnih.gov This finding suggests that it may be possible to tune the selectivity of diazirine-based cross-linkers by modulating the reaction conditions to favor either the diazo-mediated or the carbene-mediated pathway. repec.org For instance, adjusting the light intensity and irradiation time has been shown to influence the relative yields of the diazo and carbene intermediates, thereby biasing the reaction towards more selective labeling of polar residues. repec.org
Future efforts in this area will likely focus on the rational design of diazirine probes with altered electronic and steric properties to fine-tune their reactivity and selectivity. Additionally, a deeper understanding of the factors governing the partitioning between the diazo and carbene pathways will be crucial for developing strategies to minimize non-specific labeling and enhance the precision of photo-cross-linking experiments. rsc.org
Table 1: Factors Influencing the Selectivity of Diazirine-Based Probes
| Factor | Influence on Selectivity | Research Direction |
| Light Intensity & Duration | Can be modulated to favor the formation of the more selective diazo intermediate over the highly reactive carbene. repec.org | Optimization of irradiation protocols for specific applications to enhance selective labeling of polar residues. |
| Probe Structure | The chemical structure of the diazirine-containing tag can significantly impact background interactions and labeling profiles. rsc.orgnih.gov | Design and synthesis of novel diazirine probes with minimized non-specific binding and tailored reactivity. |
| pH | The labeling preference of alkyl diazirines for acidic amino acids is pH-dependent, characteristic of a reactive alkyl diazo intermediate. researchgate.netnih.gov | Investigation of pH effects on labeling to control selectivity and better interpret cross-linking results. |
Addressing Ambiguity in Cross-linked Residue Identification
The identification of cross-linked peptides and the precise localization of the cross-linking site by mass spectrometry (MS) remain a significant bottleneck in photo-cross-linking workflows. nih.gov The complexity of the resulting peptide mixtures, which contain unmodified peptides, monolinked peptides, and the desired cross-linked peptides, presents a considerable analytical challenge. youtube.com Cross-linked peptides are often low in abundance, and their fragmentation spectra can be difficult to interpret, leading to ambiguity in residue identification. nih.govnih.govuta.edu
Several strategies are being explored to address this challenge. The development of MS-cleavable cross-linkers is a promising approach. nih.gov These linkers contain a bond that can be selectively cleaved in the mass spectrometer, which simplifies the analysis by separating the cross-linked peptides into their individual components. This facilitates their identification and the localization of the cross-linking site. nih.gov Another avenue of research is the development of sophisticated bioinformatics tools and algorithms specifically designed for the analysis of cross-linking data. uta.edu These tools can help to automate the identification of cross-linked peptides and improve the confidence of the assignments.
Furthermore, integrating ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation, helping to distinguish between different cross-linked species and even isomers where the carbene has inserted into different atoms of the same amino acid residue. nih.gov This can significantly enhance the resolution of the analysis, moving from residue-level to sub-residue-level mapping of interactions. nih.gov
Development of Novel Synthetic Routes for Improved Yields and Efficiency
The synthesis of diazirine-containing compounds, including this compound, can be challenging, often involving multi-step procedures with modest yields. chemicalforums.comnih.gov The traditional methods for synthesizing aliphatic diazirines typically involve the reaction of a ketone with ammonia (B1221849) and hydroxylamine-O-sulfonic acid, followed by oxidation. nih.govmdpi.com These procedures can be tedious and inefficient.
Future work in this area will likely focus on the development of more robust and scalable synthetic methods. This could involve the exploration of new catalysts and reagents to improve the efficiency of the key transformations. acs.org The development of modular synthetic strategies that allow for the facile introduction of different functional groups into the diazirine probe would also be highly valuable for creating a diverse toolkit of photo-cross-linkers for various applications. acs.org
Table 2: Comparison of Synthetic Routes for Aliphatic Diazirines
| Synthetic Route | Advantages | Disadvantages |
| Conventional Method | Established and widely used. | Multi-step, often low yields, tedious procedures. nih.gov |
| One-Pot Synthesis | Simplified procedure, potentially higher yields, more efficient. nih.gov | May require optimization for different substrates. |
| "Normant Reagent" Strategy | Concise and efficient for specific minimalist diazirine-alkyne probes. acs.org | May not be universally applicable to all diazirine structures. |
Expanding the Scope of Bioorthogonal Conjugation Strategies
Photo-cross-linking experiments with probes like this compound often employ a two-step approach where the initial cross-linking event is followed by the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. This is typically achieved through bioorthogonal conjugation reactions, which are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govbiosyn.com
The most commonly used bioorthogonal reaction in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.govnih.gov While highly efficient, the copper catalyst can be toxic to cells, limiting its application in living systems. nih.gov Therefore, there is a growing interest in developing and applying alternative bioorthogonal conjugation strategies that are more biocompatible.
Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is a valuable alternative for live-cell applications. biosyn.com Other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, offer even faster kinetics and are also being explored for use with diazirine-based probes. biosyn.com The development of new bioorthogonal reaction pairs with improved kinetics and orthogonality will continue to expand the capabilities of photo-cross-linking experiments, enabling more complex and dynamic studies in living organisms. nih.gov
Integration with Advanced Proteomic and Imaging Technologies
The full potential of this compound and other photo-cross-linkers can be realized through their integration with state-of-the-art analytical technologies. In the field of proteomics, the combination of photo-cross-linking with advanced mass spectrometry techniques is enabling the proteome-wide identification of protein-protein interactions with residue-level resolution. nih.govbiorxiv.org The development of novel, MS-cleavable photo-cross-linkers is a key advance in this area, simplifying data analysis and increasing the number of identified interactions. nih.gov
In addition to proteomics, diazirine-based probes are also valuable tools for cellular imaging. By incorporating a fluorophore into the probe, it is possible to visualize the localization of the cross-linked target proteins within the cell. iris-biotech.de Future developments will likely involve the integration of photo-cross-linking with super-resolution microscopy techniques, which could provide unprecedented spatial resolution of protein interactions in their native cellular context.
The combination of quantitative proteomics methods, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), with photo-cross-linking can provide quantitative information about changes in protein interactions in response to different stimuli. This integrated approach will be powerful for studying dynamic cellular processes.
Exploration of New Photoreactivity Mechanisms and Applications Beyond Current Paradigms
The photochemistry of diazirines is primarily understood in terms of the generation of carbene and diazo intermediates. repec.orgrsc.org However, there is still much to learn about the fundamental photoreactivity of these compounds. A deeper understanding of the excited state dynamics and the factors that control the reaction pathways could lead to the development of novel photo-cross-linkers with unique properties. nih.gov
For example, the development of diazirines that can be activated by visible or near-infrared light would be a significant advance, as longer wavelengths of light are less damaging to biological samples and can penetrate deeper into tissues. researchgate.net This could open up new possibilities for in vivo cross-linking studies.
Furthermore, the reactive intermediates generated from diazirines could potentially be harnessed for applications beyond traditional cross-linking. For instance, the carbene could be used to catalyze other types of chemical transformations in a site-specific manner within a cell. The exploration of such novel reactivity could lead to the development of new chemical tools for probing and manipulating biological systems in ways that are not currently possible. acs.orgnih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
